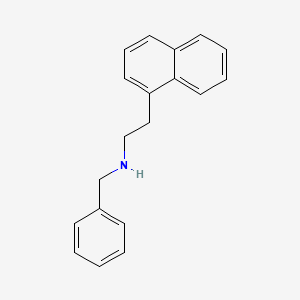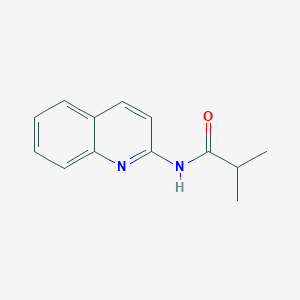![molecular formula C12H12N2OS B7479818 N-[3-(4-methyl-1,3-thiazol-2-yl)phenyl]acetamide](/img/structure/B7479818.png)
N-[3-(4-methyl-1,3-thiazol-2-yl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(4-methyl-1,3-thiazol-2-yl)phenyl]acetamide, commonly known as MTA, is a thiazolylamide compound that has been widely studied for its potential therapeutic applications. MTA is a potent inhibitor of the enzyme N-myristoyltransferase (NMT), which is involved in the post-translational modification of proteins. NMT is essential for the survival of many pathogenic organisms, making MTA a promising target for the development of new antimicrobial agents.
作用机制
MTA exerts its antimicrobial activity through inhibition of N-[3-(4-methyl-1,3-thiazol-2-yl)phenyl]acetamide, which is an essential enzyme for the survival of many pathogenic organisms. This compound is involved in the co-translational myristoylation of proteins, which is an important process for their proper localization and function. By inhibiting this compound, MTA disrupts the myristoylation of key proteins, leading to the death of the pathogen.
Biochemical and Physiological Effects:
MTA has been shown to have a range of biochemical and physiological effects. In addition to its antimicrobial and anticancer properties, MTA has been shown to inhibit the growth of certain types of bacteria and fungi, and to reduce inflammation in animal models. MTA has also been shown to have neuroprotective effects, with studies demonstrating its ability to reduce neuronal damage in animal models of stroke and traumatic brain injury.
实验室实验的优点和局限性
One of the major advantages of MTA for lab experiments is its potent antimicrobial activity against a range of pathogenic organisms. This makes it a valuable tool for studying the mechanisms of bacterial and fungal infections, as well as for the development of new antimicrobial agents. However, one limitation of MTA is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
未来方向
There are a number of potential future directions for research on MTA. One area of interest is the development of new antimicrobial agents based on the structure of MTA. Another potential direction is the investigation of MTA's potential as a therapeutic agent for cancer and other diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of MTA, and to identify any potential side effects or toxicity associated with its use.
合成方法
MTA can be synthesized using a variety of methods, including the reaction of 4-methyl-2-aminothiazole with 3-bromoacetophenone in the presence of a base, or by reacting 4-methyl-2-aminothiazole with 3-bromoacetophenone in the presence of a palladium catalyst. The purity of the synthesized MTA can be improved through recrystallization.
科学研究应用
MTA has been extensively studied for its potential therapeutic applications, particularly as an antimicrobial agent. Studies have shown that MTA has potent activity against a range of pathogenic bacteria, fungi, and parasites, including Mycobacterium tuberculosis, Plasmodium falciparum, and Candida albicans. MTA has also been shown to have anticancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells.
属性
IUPAC Name |
N-[3-(4-methyl-1,3-thiazol-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-8-7-16-12(13-8)10-4-3-5-11(6-10)14-9(2)15/h3-7H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOXVHSBFRUPMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC(=CC=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7479761.png)

![2-[(3aS,7aR)-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl]-N-(1,3-benzothiazol-2-yl)acetamide](/img/structure/B7479776.png)

![Propyl 4-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate](/img/structure/B7479785.png)


![1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7479806.png)



